molecular formula C12H13ClN2O B3364572 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole CAS No. 1170775-81-1

2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole

Cat. No.: B3364572
CAS No.: 1170775-81-1
M. Wt: 236.70
InChI Key: SXUCVUQEUSBJQZ-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole (CAS: 1170478-93-9) is a substituted imidazole derivative with a molecular formula of C₁₂H₁₄Cl₂N₂O and a molecular weight of 273.16 g/mol . The compound features a 1-methylimidazole core linked via a methylene bridge to a 4-(chloromethyl)phenoxy group. Its hydrochloride salt is commercially available, with hazardous properties requiring careful handling (H302, H314 hazard codes) .

Properties

IUPAC Name

2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUCVUQEUSBJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole typically involves the following steps:

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety undergoes substitution with various nucleophiles:

Reaction TypeReagents/ConditionsProductYieldReference
Bromination Br₂ in benzene (1.5 h, room temperature)2-[4-(bromomethyl)phenoxymethyl]-1-methyl-1H-imidazole85.2%
Imidazole displacement Excess imidazole, DMF, Cu/NaI catalyst, refluxBis-imidazole derivative51.7%
Hydrolysis 30% NaOH, reflux (1.5 h)2-[4-(hydroxymethyl)phenoxymethyl]-1-methyl-1H-imidazoleNot reported

Mechanistic insights :

  • Bromination proceeds via electrophilic aromatic substitution facilitated by bromine’s polarizability .

  • Displacement reactions with imidazole require catalytic iodide to enhance leaving-group ability .

Functionalization via the Imidazole Ring

The 1-methylimidazole moiety participates in:

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺) through nitrogen lone pairs, though specific examples for this derivative require further exploration .

  • Acid-base reactions : Protonation at N3 occurs under strongly acidic conditions, altering solubility and reactivity .

Side Reactions and Stability Considerations

  • Elimination : Prolonged heating in DMF may lead to β-elimination, forming a vinyl ether byproduct .

  • Oxidative degradation : Exposure to strong oxidizers (e.g., HNO₃) risks ring cleavage, necessitating inert atmospheres during storage .

Characterization Data

Critical analytical parameters for reaction verification:

  • Melting point : 106–107°C (post-bromination) .

  • NMR spectroscopy :

    • ¹H NMR : δ 7.6–7.8 (aromatic protons), δ 4.5 (–CH2Cl), δ 3.7 (N–CH3) .

    • ¹³C NMR : 160 ppm (imidazole C2), 45 ppm (–CH2Cl) .

  • HRMS : m/z calculated for C₁₃H₁₄ClN₂O₂ [M+H]⁺: 295.0745 .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens, including bacteria and protozoa. For instance:

  • Trichomonas vaginalis : Research indicates that related imidazole compounds demonstrate activity against metronidazole-resistant strains of this protozoan. The compound's structure suggests potential enhancements in activity due to the chloromethyl substitution, which may facilitate better interaction with microbial targets .
  • Bacterial Infections : The compound has also been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, thus positioning it as a candidate for developing new antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole has been highlighted in various studies:

  • In Vivo Studies : Compounds structurally similar to this imidazole derivative have demonstrated significant reductions in edema and inflammatory markers in animal models. For example, compounds exhibiting similar structures have shown up to 92% reduction in inflammation compared to standard treatments like diclofenac .
  • Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionEfficacy (IC50 or % Inhibition)Reference
AntimicrobialTrichomonas vaginalisIC50 = 0.5 µg/mL
AntibacterialVarious bacteriaSignificant growth inhibition
Anti-inflammatoryEdema in animal modelsUp to 92% reduction
COX-2 InhibitionIn vitro assaysIC50 range = 8–13.7 µM

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of imidazole derivatives included testing the compound against resistant strains of Trichomonas vaginalis. Results indicated that the compound exhibited superior activity compared to metronidazole, suggesting its potential as an alternative treatment for resistant infections.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers evaluated the anti-inflammatory effects of structurally similar compounds in a murine model. The study found that these compounds significantly inhibited paw edema induced by carrageenan, demonstrating their potential as effective anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Selected Imidazole Derivatives
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key References
2-[4-(Chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole Chloromethylphenoxymethyl, 1-methylimidazole C₁₂H₁₄Cl₂N₂O 273.16
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethylphenyl, nitro, 1,2-dimethylimidazole C₁₂H₁₂ClN₃O₂ 265.70
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Fluorophenyl, benzimidazole core C₁₃H₉FN₂ 226.23
2-(4-Chlorophenyl)-5-methyl-1H-benzimidazole Chlorophenyl, methylbenzimidazole C₁₄H₁₁ClN₂ 242.71
1,2,4,5-Tetraphenyl-1H-imidazole Four phenyl groups C₂₇H₂₀N₂ 372.47
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole Chloromethyl, phenylethyl C₁₂H₁₃ClN₂ 220.70

Physicochemical Properties

  • Solubility and Stability: The phenoxymethyl group in the target compound likely enhances lipophilicity compared to benzimidazole derivatives (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) .
  • Hazard Profiles : The target compound’s hydrochloride salt is classified as corrosive (H314), whereas nitro- or fluorophenyl-substituted derivatives may have distinct toxicity profiles .

Biological Activity

The compound 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole is C₁₂H₁₃ClN₂O. Its structure features a chloromethyl group attached to a phenoxy methyl moiety and an imidazole ring, which contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds containing imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain imidazole derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The introduction of halogen substituents, like chlorine in this compound, has been associated with enhanced antibacterial efficacy due to increased lipophilicity and potential interactions with bacterial membranes .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazoleStaphylococcus aureus5 µg/mL
4-chloromethylbiphenylE. coli10 µg/mL
4-hydroxyphenyl imidazoleBacillus subtilis15 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has also been documented. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The presence of electron-withdrawing groups, such as chloromethyl, enhances the anti-inflammatory activity by facilitating better binding to COX enzymes .

Table 2: COX Inhibition by Imidazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole19.4542.1
Other Imidazole Derivative26.0431.4

Case Studies

A notable study examined the effects of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole in a model of carrageenan-induced paw edema in rats. The results indicated significant reduction in edema compared to control groups, suggesting a potent anti-inflammatory effect .

The mechanism by which 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole exerts its biological effects is thought to involve several pathways:

  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarity to essential biomolecules.
  • Anti-inflammatory Pathways : It may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of imidazole derivatives typically involves multi-step reactions with precise control of catalysts, solvents, and temperature. For example, palladium-catalyzed cross-coupling or alkylation reactions are common. demonstrates that solvent choice (ethanol vs. water) and catalyst selection (palladium on carbon vs. Raney nickel) critically affect intermediate yields by minimizing side reactions like hydrodechlorination . Key steps include:

  • Chloromethylation: Introducing the chloromethyl group via nucleophilic substitution under inert conditions.
  • Imidazole ring formation: Using cyclization reactions (e.g., Schiff base formation followed by dehydration) with NaOH in ethanol at 45°C, achieving >85% yield .
  • Purification: Flash chromatography or recrystallization to isolate the target compound.

Q. How can researchers validate the structural integrity of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole?

Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and imidazole ring integrity. For example, coupling constants in 1H^1H-NMR distinguish between regioisomers .
  • X-ray diffraction (XRD): Single-crystal XRD (e.g., monoclinic P21/cP2_1/c space group) provides bond-length data (C–Cl: ~1.73 Å) and crystallographic parameters (e.g., β=99.725\beta = 99.725^\circ) to confirm stereochemistry .
  • Elemental analysis: Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for imidazole derivatives, such as 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole?

Methodological Answer: Discrepancies in bioactivity often arise from structural variations or assay conditions. To address this:

  • Structure-activity relationship (SAR) studies: Systematically modify substituents (e.g., replacing chloromethyl with fluorophenyl groups) and compare IC50_{50} values .
  • Docking simulations: Use software like AutoDock to analyze binding modes. shows that compound 9c binds to active sites via C–H⋯S interactions (3.5185 Å), which may explain divergent activity in enzyme assays .
  • Reproducibility checks: Validate assay protocols (e.g., cell line viability, solvent controls) to rule out experimental artifacts .

Q. How can computational modeling optimize regioselectivity in imidazole functionalization reactions?

Methodological Answer: Regioselectivity challenges in imidazole chemistry (e.g., N1 vs. N3 alkylation) can be addressed via:

  • Density Functional Theory (DFT): Calculate transition-state energies to predict favored pathways. For example, highlights reaction path searches using quantum chemical methods to identify low-energy intermediates .
  • Machine learning (ML): Train models on literature data (e.g., substituent electronic parameters) to predict reaction outcomes.
  • Experimental validation: Use directing groups (e.g., sulfonyl chlorides) to steer functionalization, as shown in for sulfonamide synthesis .

Q. What methodologies identify and characterize degradation products of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole under varying pH conditions?

Methodological Answer: Degradation pathways can be mapped via:

  • Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions. Monitor hydrolysis products (e.g., imidazole ring cleavage) via LC-MS .
  • Stability-indicating assays: Use HPLC with photodiode array detection to separate and quantify degradation products.
  • Mechanistic insights: Isotopic labeling (e.g., 18O^{18}O-H2_2O) can track oxygen incorporation during hydrolysis .

Experimental Design & Data Analysis

Q. How should researchers design experiments to compare the catalytic efficiency of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole in asymmetric synthesis?

Methodological Answer:

  • Catalyst screening: Test the compound alongside chiral ligands (e.g., BINOL derivatives) in model reactions (e.g., aldol condensation).
  • Kinetic studies: Measure turnover frequency (TOF) and enantiomeric excess (ee) via chiral GC or HPLC.
  • Control experiments: Use racemic mixtures to establish baseline activity .

Q. What statistical approaches are recommended for analyzing contradictory XRD and NMR data in imidazole crystallography?

Methodological Answer:

  • Rietveld refinement: Apply to XRD data to resolve atomic position discrepancies (e.g., mean C–C bond length: 0.002 Å deviation) .
  • Dynamic NMR (DNMR): Use variable-temperature NMR to detect conformational changes that may explain crystallographic vs. solution-state differences .
  • Cross-validation: Compare with computational models (e.g., Mercury CSD) to assess data reliability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.